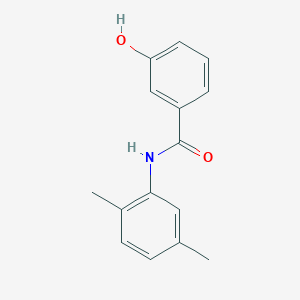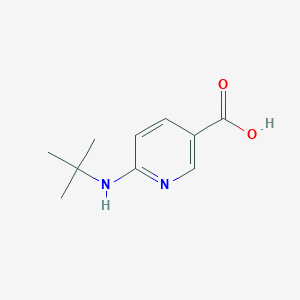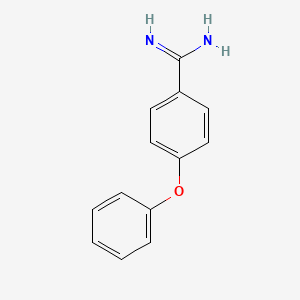![molecular formula C9H8N2O2 B7808141 6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid](/img/structure/B7808141.png)
6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a prop-2-yn-1-ylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid.
Substitution Reaction:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Industry: It can be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or receptor being targeted.
類似化合物との比較
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the prop-2-yn-1-ylamino group.
6-Aminopyridine-3-carboxylic acid: Lacks the prop-2-yn-1-yl group.
6-[(Prop-2-YN-1-YL)amino]pyridine: Lacks the carboxylic acid group.
Uniqueness
6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid is unique due to the presence of both the prop-2-yn-1-ylamino group and the carboxylic acid group, which allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of various compounds.
特性
IUPAC Name |
6-(prop-2-ynylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-5-10-8-4-3-7(6-11-8)9(12)13/h1,3-4,6H,5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDFZSCGQYCPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7808084.png)




![6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid](/img/structure/B7808123.png)



![2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile](/img/structure/B7808153.png)


